(1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium
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Overview
Description
(1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium is an organometallic compound that features a rhodium center coordinated to a cyclooctadiene ligand and a phosphanyl-inden-amine ligand. Organometallic compounds like this one are of significant interest due to their applications in catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium typically involves the coordination of rhodium to the cyclooctadiene and phosphanyl-inden-amine ligands. This can be achieved through the reaction of a rhodium precursor, such as rhodium chloride, with the ligands under inert atmosphere conditions. The reaction is often carried out in a solvent like dichloromethane or toluene, and may require heating to facilitate ligand exchange.
Industrial Production Methods
Industrial production of such organometallic compounds may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the sensitive nature of the reagents and products.
Chemical Reactions Analysis
Types of Reactions
(1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium can undergo various types of reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment of the rhodium center.
Substitution: Ligands coordinated to the rhodium can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a rhodium(III) complex, while substitution reactions could produce a variety of rhodium-ligand complexes.
Scientific Research Applications
Chemistry
In chemistry, (1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology and Medicine
While specific applications in biology and medicine are less common, organometallic rhodium complexes have been explored for their potential as anticancer agents and in imaging applications due to their unique electronic properties.
Industry
In industry, this compound could be used in the production of fine chemicals and pharmaceuticals, leveraging its catalytic properties to improve reaction efficiency and selectivity.
Mechanism of Action
The mechanism by which (1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium exerts its effects typically involves the coordination of substrates to the rhodium center, followed by activation through oxidative addition, migratory insertion, or reductive elimination processes. The specific pathways depend on the type of reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
Cyclooctadiene rhodium chloride dimer: Another rhodium complex with cyclooctadiene ligands, used in similar catalytic applications.
Rhodium triphenylphosphine complexes: These complexes feature triphenylphosphine ligands and are widely used in catalysis.
Uniqueness
The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium lies in its specific ligand environment, which can impart distinct electronic and steric properties, potentially leading to unique reactivity and selectivity in catalytic processes.
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;1-di(propan-2-yl)phosphanyl-N,N-dimethylinden-3a-id-2-amine;rhodium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NP.C8H12.Rh/c1-12(2)19(13(3)4)17-15-10-8-7-9-14(15)11-16(17)18(5)6;1-2-4-6-8-7-5-3-1;/h7-13H,1-6H3;1-2,7-8H,3-6H2;/q-1;;/b;2-1-,8-7-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAYSCVNBRZAFX-GHDUESPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1=C2C=CC=C[C-]2C=C1N(C)C)C(C)C.C1CC=CCCC=C1.[Rh] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(P(C(C)C)C1=C2[C-](C=C1N(C)C)C=CC=C2)C.C1/C=C\CC/C=C\C1.[Rh] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NPRh- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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